molecular formula C15H15N5O5S2 B2692414 (E)-methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1173373-82-4

(E)-methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2692414
CAS No.: 1173373-82-4
M. Wt: 409.44
InChI Key: DURGVMDARXPMFK-OBGWFSINSA-N
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Description

(E)-methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C15H15N5O5S2 and its molecular weight is 409.44. The purity is usually 95%.
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Biological Activity

(E)-methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate, identified by its CAS number 1173511-38-0, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N4O5SC_{17}H_{16}N_{4}O_{5}S with a molecular weight of 388.4 g/mol. The structure features a pyrazole ring, a sulfamoyl group, and a benzo[d]thiazole moiety, which are known to contribute to various biological activities.

1. Anti-inflammatory Activity

Research has demonstrated that compounds containing pyrazole and sulfamoyl groups exhibit significant anti-inflammatory properties. For instance, a study indicated that related pyrazole derivatives showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations around 10 µM, compared to standard drugs like dexamethasone . The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

2. Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Pyrazole derivatives have been shown to possess activity against various bacterial strains such as E. coli and S. aureus. In comparative studies, certain pyrazole derivatives exhibited significant antibacterial effects with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This suggests that this compound may also have similar antimicrobial efficacy.

3. Anticancer Activity

The anticancer potential of related pyrazole compounds has been extensively studied. For example, compounds with similar structures have shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 with IC50 values in the low micromolar range . The proposed mechanism includes the inhibition of specific kinases involved in cell proliferation and survival.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : By blocking pathways that lead to the production of inflammatory cytokines.
  • Antibacterial Mechanisms : Disruption of bacterial cell wall synthesis or function.
  • Induction of Apoptosis in Cancer Cells : Through modulation of signaling pathways that promote cell death.

Case Studies

Several studies have investigated similar compounds with notable findings:

Study ReferenceCompound TestedBiological ActivityKey Findings
Pyrazole DerivativesAnti-inflammatoryUp to 85% TNF-α inhibition at 10 µM
Various PyrazolesAntimicrobialSignificant activity against E. coli and S. aureus
Pyrazole AnaloguesAnticancerIC50 values < 0.1 µM against MCF-7

Properties

IUPAC Name

methyl 2-[2-(2-methylpyrazole-3-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O5S2/c1-19-11(5-6-17-19)14(22)18-15-20(8-13(21)25-2)10-4-3-9(27(16,23)24)7-12(10)26-15/h3-7H,8H2,1-2H3,(H2,16,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURGVMDARXPMFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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